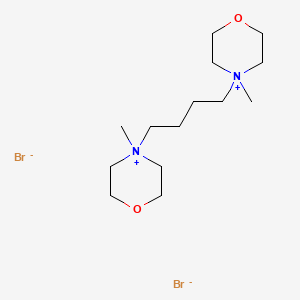![molecular formula C10H17NO B14163716 N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine CAS No. 4608-47-3](/img/structure/B14163716.png)
N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine: is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a hydroxylamine group attached to a bicyclo[3.1.1]heptane framework, which is further substituted with three methyl groups. The molecular formula of this compound is C10H17NO, and it has a molecular weight of 167.25 g/mol .
Vorbereitungsmethoden
The synthesis of N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine can be achieved through various synthetic routes. One common method involves the reaction of 4,6,6-trimethylbicyclo[3.1.1]heptan-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Analyse Chemischer Reaktionen
N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles such as halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of hydroxylamine pathways is beneficial.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress and cellular signaling pathways. Additionally, the bicyclic structure may allow for specific binding interactions with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine can be compared with other similar compounds such as:
4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one: This compound lacks the hydroxylamine group and is primarily used as a precursor in organic synthesis.
N-(4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl)acetamide: This compound has an acetamide group instead of a hydroxylamine group and is used in different synthetic applications.
Bicyclo[3.1.1]heptan-2-amine, 4,6,6-trimethyl-N-(4,6,6-trimethylbicyclo[3.1.1]hept-2-yl): This compound features an amine group and is studied for its potential biological activity.
The uniqueness of this compound lies in its combination of a bicyclic structure with a hydroxylamine group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
4608-47-3 |
|---|---|
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
N-(4,6,6-trimethyl-2-bicyclo[3.1.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-6-4-9(11-12)8-5-7(6)10(8,2)3/h6-8,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
MCOZQWYYNKOOFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=NO)C2CC1C2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Oxan-2-yl)oxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B14163636.png)
![N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14163644.png)
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14163652.png)
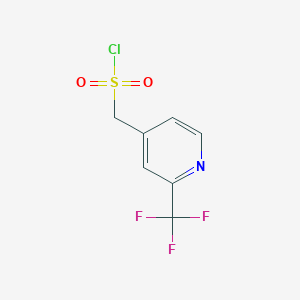
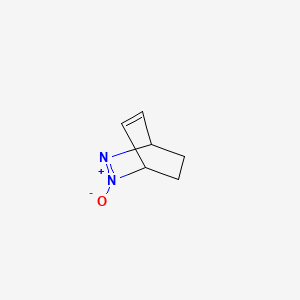
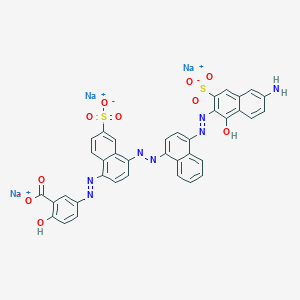
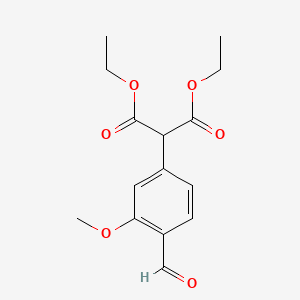
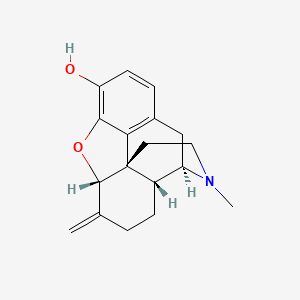
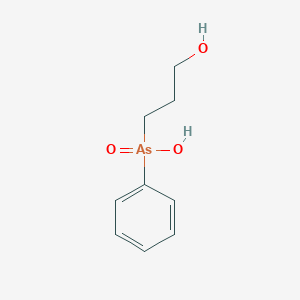
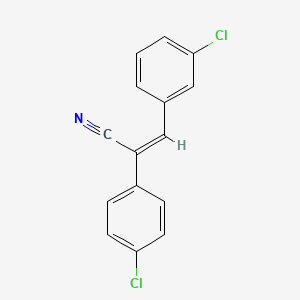
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
![2,2'-[(2-Butoxy-5-methylbenzyl)imino]diethanol](/img/structure/B14163721.png)

